molecular formula C20H22ClN3O2S2 B4066480 2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B4066480
M. Wt: 436.0 g/mol
InChI Key: PQDBAQSSQSTMSY-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene derivatives, including compounds similar to the one , often employs the Gewald reaction, a versatile method for creating thiophene rings from ketones, elemental sulfur, and cyanoacetate derivatives (Gewald, 1976). This approach facilitates the production of a wide array of thiophene-based structures with potential applications in various fields, including pharmaceuticals and materials science. Additionally, methods for characterizing these compounds typically involve spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structure (Prasanth et al., 2015).

Biological Activities

Thiophene derivatives exhibit a range of biological activities, prompting interest in their development as pharmaceutical agents. For instance, some studies have focused on the antimicrobial properties of thiophene compounds, evaluating their effectiveness against various bacteria and fungi. This research indicates potential for these compounds to serve as templates for new antibiotics (Mabkhot et al., 2016). Further, the antitumor activities of thiophene derivatives have been explored, with some showing inhibitory effects on cancer cell lines, suggesting their potential in cancer therapy (Khalifa & Algothami, 2020).

Chemical Transformations and Drug Design

The versatile chemistry of thiophene derivatives allows for a broad range of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications. For example, the ability to introduce various substituents into the thiophene ring opens up possibilities for creating novel drug candidates with optimized properties. This aspect of thiophene chemistry is critical for the development of new medications and the exploration of their mechanisms of action (Gaber & Bagley, 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c21-13-9-7-12(8-10-13)11-16(25)23-20(27)24-19-17(18(22)26)14-5-3-1-2-4-6-15(14)28-19/h7-10H,1-6,11H2,(H2,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBAQSSQSTMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 4
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 5
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 6
2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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